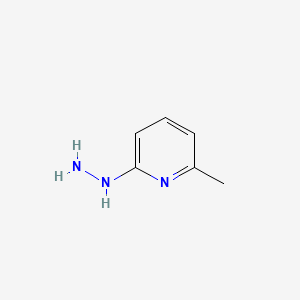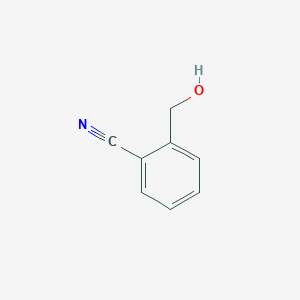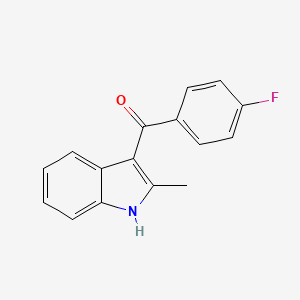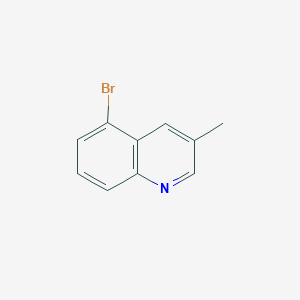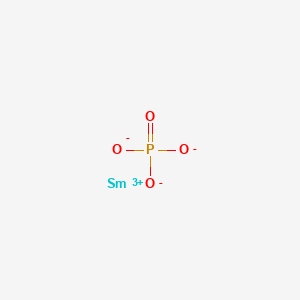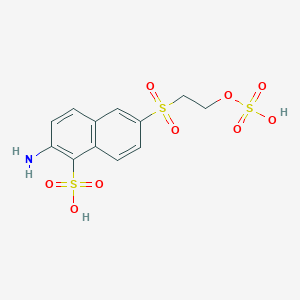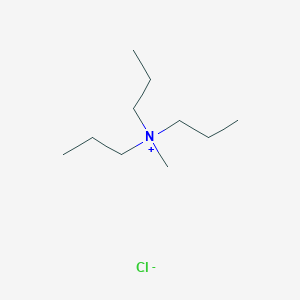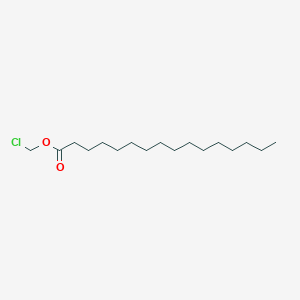
Hexadecanoic acid, chloromethyl ester
Übersicht
Beschreibung
Hexadecanoic acid, chloromethyl ester, also known as chloromethyl hexadecanoate, is a chemical compound with the molecular formula C17H33ClO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of Hexadecanoic acid, chloromethyl ester consists of 17 carbon atoms, 33 hydrogen atoms, 2 oxygen atoms, and 1 chlorine atom . The InChI code for this compound is 1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)20-16-18/h2-16H2,1H3 .Chemical Reactions Analysis
Esters, including Hexadecanoic acid, chloromethyl ester, typically undergo reactions such as hydrolysis, which is the process of breaking down the ester using water. This reaction can be catalyzed by either an acid or a base . Esters can also be reduced to primary alcohols using lithium aluminum hydride .Physical And Chemical Properties Analysis
Hexadecanoic acid, chloromethyl ester is a solid substance . Its molecular weight is 304.9 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Application in Phytochemical Analysis
Specific Scientific Field
This application falls under the field of Phytochemistry .
Summary of the Application
Hexadecanoic acid, chloromethyl ester is one of the bioactive compounds identified in the plant parts of Momordica cymbalaria using Gas Chromatography-Mass Spectroscopy (GC-MS) technique .
Methods of Application
The plant parts of Momordica cymbalaria are extracted using methanol. The methanolic extracts are then subjected to GC-MS analysis to identify the bioactive compounds present .
Results or Outcomes
37 compounds were found in leaf methanolic extracts, 20 compounds in vitro leaf callus methanolic extracts and 18 compounds in root methanolic extracts. Hexadecanoic acid is one of the important bioactive compounds identified .
Application in Antioxidant and Anti-inflammatory Studies
Specific Scientific Field
This application falls under the field of Pharmacology .
Summary of the Application
Hexadecanoic acid, chloromethyl ester is one of the bioactive compounds identified in an ethanolic novel polyherbal extract (PHE) prepared for antioxidant and anti-inflammatory studies .
Methods of Application
An ethanolic extract of PHE is prepared using the cold maceration technique. The extract is then subjected to GC-MS analysis to identify the bioactive molecules. The biological responses are evaluated using in vitro studies like antioxidant and anti-inflammatory activity .
Results or Outcomes
PHE was found to contain a total of 35 phytochemicals in GC–MS of which 22 bioactive compounds were obtained in good proportion. Antioxidant activity was estimated with EC 50 values of 392.143 µg/ml, which were comparable to the standard value of EC 50 310.513 µg/ml obtained using DPPH .
Application in Surfactant Production
Specific Scientific Field
This application falls under the field of Industrial Chemistry .
Summary of the Application
Hexadecanoic acid, also known as Palmitic acid, is a major component of palm oil and is used in the production of surfactants .
Methods of Application
Surfactants are typically produced through a process known as esterification, where an alcohol reacts with an acid to produce an ester and water .
Results or Outcomes
The resulting surfactants are used in a wide range of products, including soaps, detergents, and emulsifiers .
Application in Food Industry
Specific Scientific Field
This application falls under the field of Food Science .
Summary of the Application
Hexadecanoic acid is a common saturated fatty acid found in animals, plants, and microorganisms. It is a major component of palm oil and is used in the food industry .
Methods of Application
In the food industry, it is used as a flavoring agent and is also used in the production of various food products .
Results or Outcomes
The use of Hexadecanoic acid in the food industry contributes to the taste, texture, and overall quality of various food products .
Application in Military
Specific Scientific Field
This application falls under the field of Military Science .
Summary of the Application
Hexadecanoic acid, also known as Palmitic acid, is used in the production of certain types of military-grade smoke screens .
Methods of Application
The acid is typically combined with other chemicals and ignited to produce a dense, white smoke that can obscure vision and infrared sensors .
Results or Outcomes
The resulting smoke screens are used in various military operations for concealment and signaling .
Application in Research
Specific Scientific Field
This application falls under the field of Research and Development .
Summary of the Application
Hexadecanoic acid is used in research for the development of new materials and technologies .
Methods of Application
In research settings, the acid is often used in various chemical reactions to study its properties and potential applications .
Results or Outcomes
The outcomes of such research can vary widely, but they contribute to our understanding of Hexadecanoic acid and its potential uses .
Eigenschaften
IUPAC Name |
chloromethyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)20-16-18/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLQYLAQYCCHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515215 | |
| Record name | Chloromethyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecanoic acid, chloromethyl ester | |
CAS RN |
61413-69-2 | |
| Record name | Chloromethyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



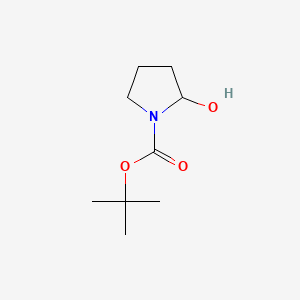
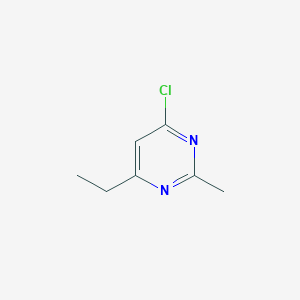
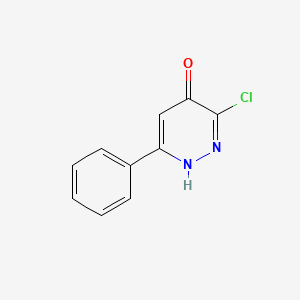

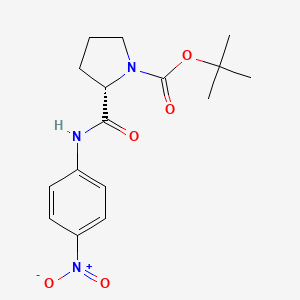
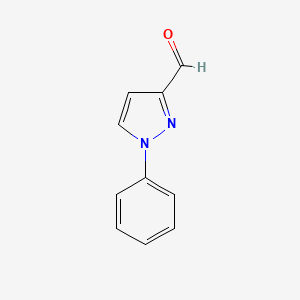
![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590353.png)
